(6R,12aS)-N-Desmethyl ent-Tadalafil
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Overview
Description
(6R,12aS)-N-Desmethyl ent-Tadalafil is a demethylated metabolite of Tadalafil, a potent phosphodiesterase type 5 (PDE5) inhibitor. Tadalafil is widely known for its use in treating erectile dysfunction.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6R,12aS)-N-Desmethyl ent-Tadalafil involves the demethylation of Tadalafil. This process typically employs reagents such as boron tribromide (BBr3) or other demethylating agents under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and degradation of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and consistency of the compound. The use of advanced technologies such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) is common to monitor the production process .
Chemical Reactions Analysis
Types of Reactions
(6R,12aS)-N-Desmethyl ent-Tadalafil undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydride (NaH) or lithium diisopropylamide (LDA).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium catalyst
Substitution: Sodium hydride (NaH), lithium diisopropylamide (LDA)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
(6R,12aS)-N-Desmethyl ent-Tadalafil has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other pharmaceutical compounds.
Biology: Studied for its effects on cellular signaling pathways and enzyme inhibition.
Medicine: Investigated for potential therapeutic uses beyond erectile dysfunction, such as in cardiovascular diseases.
Industry: Utilized in the development of new drugs and chemical processes
Mechanism of Action
The mechanism of action of (6R,12aS)-N-Desmethyl ent-Tadalafil involves the inhibition of phosphodiesterase type 5 (PDE5). This inhibition leads to an increase in cyclic guanosine monophosphate (cGMP) levels, resulting in the relaxation of smooth muscle cells and increased blood flow. The molecular targets include PDE5 enzymes, and the pathways involved are primarily related to nitric oxide (NO) signaling .
Comparison with Similar Compounds
Similar Compounds
Tadalafil: The parent compound, known for its use in treating erectile dysfunction.
Sildenafil: Another PDE5 inhibitor used for similar therapeutic purposes.
Vardenafil: A PDE5 inhibitor with a slightly different chemical structure and pharmacokinetic profile .
Uniqueness
(6R,12aS)-N-Desmethyl ent-Tadalafil is unique due to its specific stereochemistry and demethylated structure, which may result in different pharmacological properties compared to its parent compound, Tadalafil .
Properties
Molecular Formula |
C21H17N3O4 |
---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
(2R,8S)-2-(1,3-benzodioxol-5-yl)-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione |
InChI |
InChI=1S/C21H17N3O4/c25-18-9-22-21(26)15-8-13-12-3-1-2-4-14(12)23-19(13)20(24(15)18)11-5-6-16-17(7-11)28-10-27-16/h1-7,15,20,23H,8-10H2,(H,22,26)/t15-,20+/m0/s1 |
InChI Key |
XHDLVMPUSXRZOS-MGPUTAFESA-N |
Isomeric SMILES |
C1[C@H]2C(=O)NCC(=O)N2[C@@H](C3=C1C4=CC=CC=C4N3)C5=CC6=C(C=C5)OCO6 |
Canonical SMILES |
C1C2C(=O)NCC(=O)N2C(C3=C1C4=CC=CC=C4N3)C5=CC6=C(C=C5)OCO6 |
Origin of Product |
United States |
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